3,3-dimethyl-1,4-dioxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-1,4-dioxane-2-carboxylic acid: is an organic compound with the molecular formula C7H12O4. It is a derivative of dioxane, characterized by the presence of two oxygen atoms in a six-membered ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid typically involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This method, originally developed for the synthesis of Meldrum’s acid, can be adapted for the preparation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethyl-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,3-dimethyl-1,4-dioxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its properties contribute to the development of high-performance materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form stable complexes with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Similar in structure but differs in the position and type of functional groups.
Dimethyl malonate: Shares some chemical properties but has a different core structure.
Dimedone: Another related compound with distinct reactivity and applications.
Uniqueness: 3,3-dimethyl-1,4-dioxane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These characteristics make it particularly useful in specialized applications in chemistry, biology, and industry .
Properties
CAS No. |
1707364-90-6 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2)5(6(8)9)10-3-4-11-7/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SRESANIHJGCUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCO1)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.